molecular formula C26H21FN2O3S B5009817 2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE

2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B5009817
M. Wt: 460.5 g/mol
InChI Key: NDGFUELWJGXJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzoic acid, 2-methoxyaniline, and thiophene derivatives. The synthesis may involve steps such as amide bond formation, aromatic substitution, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[3-(3-fluorobenzamido)phenyl]-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Propan-2-yl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
  • Ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Uniqueness

2-(3-FLUOROBENZAMIDO)-N-(2-METHOXYPHENYL)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3S/c1-16-22(25(31)28-20-13-6-7-14-21(20)32-2)26(33-23(16)17-9-4-3-5-10-17)29-24(30)18-11-8-12-19(27)15-18/h3-15H,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGFUELWJGXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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